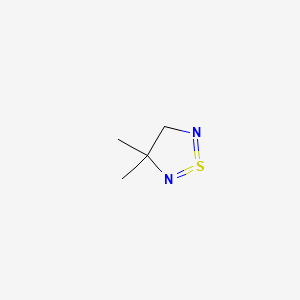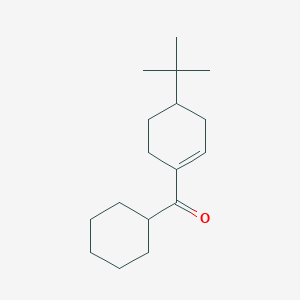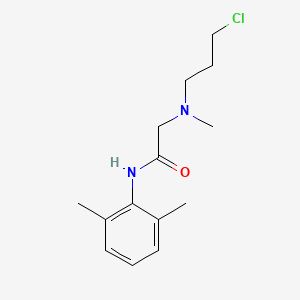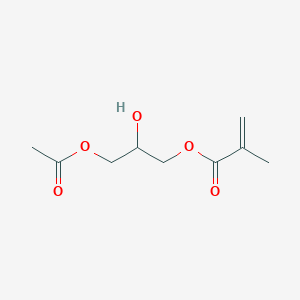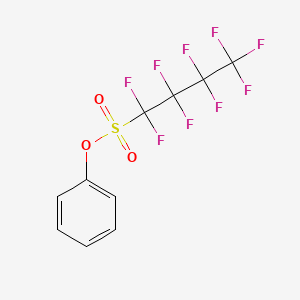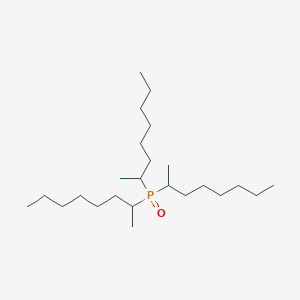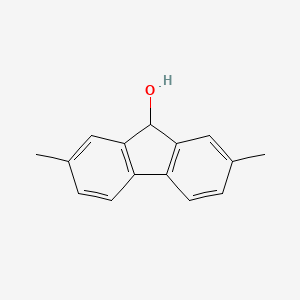
2,7-Dimethyl-9H-fluoren-9-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Dimethyl-9H-fluoren-9-OL is an organic compound belonging to the class of fluorenols It is characterized by the presence of two methyl groups at the 2 and 7 positions and a hydroxyl group at the 9 position on the fluorene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
Reduction of 2,7-Dimethyl-9H-fluoren-9-one: : One common method for synthesizing 2,7-Dimethyl-9H-fluoren-9-OL involves the reduction of 2,7-Dimethyl-9H-fluoren-9-one. This can be achieved using reducing agents such as sodium borohydride (NaBH4) in ethanol. The reaction typically proceeds at room temperature, and the product is isolated by precipitation and filtration .
-
Catalytic Hydrogenation: : Another method involves the catalytic hydrogenation of 2,7-Dimethyl-9H-fluoren-9-one using hydrogen gas in the presence of a palladium catalyst. This reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure .
Industrial Production Methods
Industrial production of this compound may involve large-scale reduction processes using efficient and cost-effective reducing agents. The choice of method depends on factors such as yield, purity, and production cost.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : 2,7-Dimethyl-9H-fluoren-9-OL can undergo oxidation to form 2,7-Dimethyl-9H-fluoren-9-one. Common oxidizing agents for this reaction include potassium permanganate (KMnO4) and chromium trioxide (CrO3) .
-
Substitution: : The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents. For example, reaction with acyl chlorides can yield esters .
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in ethanol.
Substitution: Acyl chlorides for esterification reactions.
Major Products
Oxidation: 2,7-Dimethyl-9H-fluoren-9-one.
Substitution: Various esters depending on the acyl chloride used.
Wissenschaftliche Forschungsanwendungen
2,7-Dimethyl-9H-fluoren-9-OL has several applications in scientific research:
-
Chemistry: : It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .
-
Biology: : Research has explored its potential as a biological probe due to its fluorescent properties. It can be used to study biological processes and interactions at the molecular level .
-
Medicine: : There is ongoing research into its potential therapeutic applications, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug discovery .
-
Industry: : In the industrial sector, this compound is used in the production of polymers and other materials with specific properties. Its stability and reactivity make it suitable for various industrial applications .
Wirkmechanismus
The mechanism of action of 2,7-Dimethyl-9H-fluoren-9-OL involves its interaction with specific molecular targets. The hydroxyl group at the 9 position allows it to form hydrogen bonds with other molecules, influencing its reactivity and interactions. In biological systems, it may interact with enzymes and receptors, affecting their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Fluorenol: Similar to 2,7-Dimethyl-9H-fluoren-9-OL but lacks the methyl groups at the 2 and 7 positions.
2,7-Dibromo-9H-fluoren-9-OL: Contains bromine atoms at the 2 and 7 positions instead of methyl groups.
Uniqueness
This compound is unique due to the presence of methyl groups at the 2 and 7 positions, which influence its chemical properties and reactivity. These modifications can affect its solubility, stability, and interactions with other molecules, making it distinct from other fluorenol derivatives .
Eigenschaften
CAS-Nummer |
33692-33-0 |
|---|---|
Molekularformel |
C15H14O |
Molekulargewicht |
210.27 g/mol |
IUPAC-Name |
2,7-dimethyl-9H-fluoren-9-ol |
InChI |
InChI=1S/C15H14O/c1-9-3-5-11-12-6-4-10(2)8-14(12)15(16)13(11)7-9/h3-8,15-16H,1-2H3 |
InChI-Schlüssel |
YOGKBNBETSFJEF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)C3=C(C2O)C=C(C=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



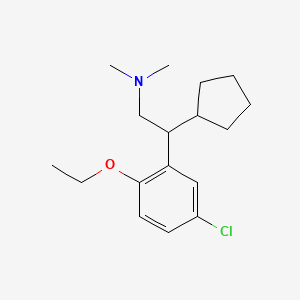
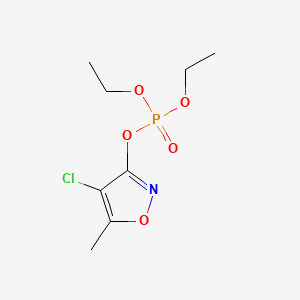
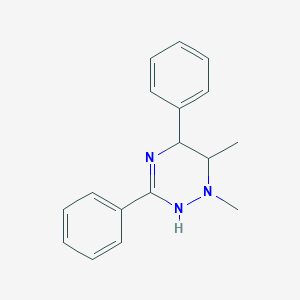
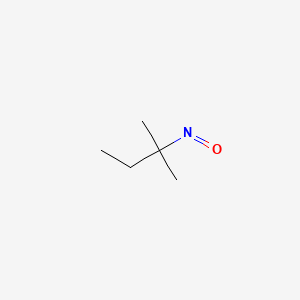
![4-Methoxybicyclo[2.2.2]oct-5-en-2-one](/img/structure/B14689677.png)
